molecular formula C7H11IN2 B8412557 1-(tert-butyl)-3-iodo-1H-pyrazole

1-(tert-butyl)-3-iodo-1H-pyrazole

Cat. No. B8412557
M. Wt: 250.08 g/mol
InChI Key: WLMVCRBLMQPLNJ-UHFFFAOYSA-N
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Patent
US09376441B2

Procedure details

To a round-bottomed flask equipped with a stifling bar and a N2 tee, 3-iodo-1H-pyrazole (2.00 g, 10 mmol), 2-methylpropan-2-ol (7.64 g, 103 mmol), and concentrated sulfuric acid (1.08 g, 11 mmol) were added. The resulting mixture was heated at 100° C. for 3 hrs.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
7.64 g
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
N#N.[I:3][C:4]1[CH:8]=[CH:7][NH:6][N:5]=1.[CH3:9][C:10](O)([CH3:12])[CH3:11].S(=O)(=O)(O)O>>[C:10]([N:6]1[CH:7]=[CH:8][C:4]([I:3])=[N:5]1)([CH3:12])([CH3:11])[CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
2 g
Type
reactant
Smiles
IC1=NNC=C1
Name
Quantity
7.64 g
Type
reactant
Smiles
CC(C)(C)O
Name
Quantity
1.08 g
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a round-bottomed flask equipped with a stifling bar

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)N1N=C(C=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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